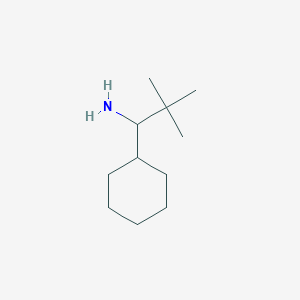
1-Cyclohexyl-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2,2-dimethylpropan-1-amine is a chemical compound with the CAS Number: 1178669-47-0 . It has a molecular weight of 169.31 and its IUPAC name is 1-cyclohexyl-2,2-dimethyl-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10H,4-8,12H2,1-3H3 . This indicates that the molecule consists of a cyclohexyl group attached to a 2,2-dimethylpropan-1-amine.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Catalysis
Synthetic Building Blocks : Compounds like 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, which share structural similarities with 1-Cyclohexyl-2,2-dimethylpropan-1-amine, have been prepared as hydrochlorides. These compounds are utilized as intermediates in the synthesis of new chemical entities, such as ethynyl-extended 1-aminocyclopropanecarboxylic acid, demonstrating the role of cyclohexyl and related structures in synthetic chemistry (Kozhushkov et al., 2010).
Catalytic Activity : Research into cyclic (alkyl)(amino)carbenes, including structures akin to this compound, highlights their efficiency as ligands for transition metal-based catalysts. These findings are pivotal for the gold(I) catalyzed hydroamination of internal alkynes, expanding the scope of synthesis for nitrogen-containing heterocycles (Zeng et al., 2009).
Material Science and Drug Design
Drug Design and Molecular Docking : The study of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of cyclohexanedione similar to this compound, involves experimental and theoretical analyses. These compounds are employed in synthesizing nitrogen-containing compounds, with their properties being extensively analyzed through various spectroscopic methods and molecular docking studies. This research provides insights into the application of such compounds in designing drugs and understanding molecular interactions (Fatima et al., 2021).
Amide Bond Formation : The mechanism of amide formation using carbodiimides in aqueous media is crucial for bioconjugation, where compounds structurally related to this compound can react with carboxylic acids to form amides. This process is essential in the synthesis of peptides and other bioconjugates, showcasing the application of such compounds in biological chemistry (Nakajima & Ikada, 1995).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFIDWJRFIMSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178669-47-0 |
Source


|
| Record name | 1-cyclohexyl-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

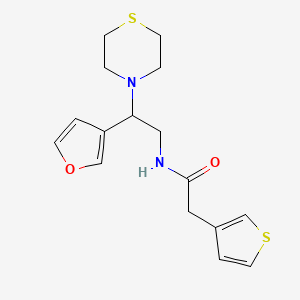
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)
![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)
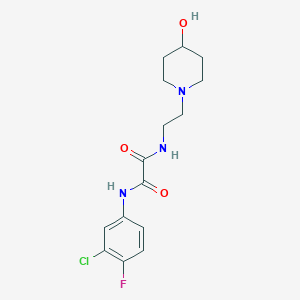
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2617552.png)
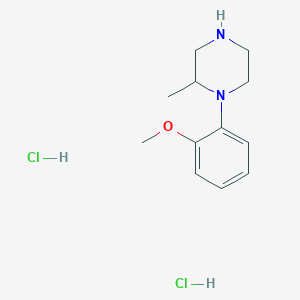
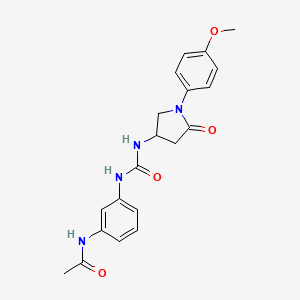

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2617559.png)
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)
